6-Carboxymethyluracil

DPD inhibition mechanism uracil analog selectivity X‑ray crystallography

6‑Carboxymethyluracil (uracil‑4‑acetic acid, NSC 13201, MW 170.12 g/mol) is a monocarboxylic acid‑substituted hydroxypyrimidine that acts as a competitive inhibitor of dihydropyrimidine dehydrogenase (DPD/DPYD), the rate‑limiting enzyme in uracil/thymine catabolism and 5‑fluorouracil degradation. Its carboxymethyl substituent at the 6‑position confers distinct steric and electronic properties compared with 5‑substituted uracil analogs , making it a valuable tool for probing pyrimidine metabolism and fluoropyrimidine pharmacokinetics.

Molecular Formula C6H6N2O4
Molecular Weight 170.12 g/mol
CAS No. 5423-51-8
Cat. No. B7770694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Carboxymethyluracil
CAS5423-51-8
Molecular FormulaC6H6N2O4
Molecular Weight170.12 g/mol
Structural Identifiers
SMILESC1=C(NC(=O)NC1=O)CC(=O)O
InChIInChI=1S/C6H6N2O4/c9-4-1-3(2-5(10)11)7-6(12)8-4/h1H,2H2,(H,10,11)(H2,7,8,9,12)
InChIKeyNQAUNZZEYKWTHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Carboxymethyluracil (CAS 5423-51-8) – Procurement-Ready DPD Inhibitor & Uracil Derivative for Pyrimidine Metabolism Research


6‑Carboxymethyluracil (uracil‑4‑acetic acid, NSC 13201, MW 170.12 g/mol) is a monocarboxylic acid‑substituted hydroxypyrimidine [1] that acts as a competitive inhibitor of dihydropyrimidine dehydrogenase (DPD/DPYD), the rate‑limiting enzyme in uracil/thymine catabolism and 5‑fluorouracil degradation [2]. Its carboxymethyl substituent at the 6‑position confers distinct steric and electronic properties compared with 5‑substituted uracil analogs [3], making it a valuable tool for probing pyrimidine metabolism and fluoropyrimidine pharmacokinetics.

6‑Carboxymethyluracil Selection Risks – Why In‑Class Uracil Analogs Cannot Be Interchanged for DPD Studies


Although multiple uracil derivatives inhibit DPD, their inhibition mechanisms, potency, and species‑specific profiles differ substantially. 5‑Iodouracil acts as a mechanism‑based inactivator requiring covalent modification of Cys‑671, while 6‑Carboxymethyluracil is a reversible competitive inhibitor whose bulky 6‑substituent prevents catalytic loop closure through steric hindrance [1]. The resulting kinetic, structural, and pharmacological divergence means that substituting 6‑Carboxymethyluracil with a 5‑substituted analog (e.g., 5‑iodouracil, eniluracil) will alter the experimental outcome and invalidate cross‑study comparisons. The quantitative evidence below establishes the specific dimensions where 6‑Carboxymethyluracil is non‑equivalent to its closest alternatives.

6‑Carboxymethyluracil Quantitative Differentiation Evidence – Data‑Backed Comparator Analysis for Scientific Procurement


6‑Carboxymethyluracil Competitive Inhibition Mechanism vs. 5‑Iodouracil Irreversible Inactivation – Structural Basis for Selection

In the ternary complex with DPD and NADPH, 6‑Carboxymethyluracil (uracil‑4‑acetic acid) functions as a competitive inhibitor that binds in the active site but prevents closure of a flexible catalytic loop due to steric hindrance imposed by its carboxymethyl group [1]. Conversely, 5‑iodouracil binds in the same pocket but acts as a mechanism‑based inactivator, covalently modifying the active‑site residue Cys‑671 to form S‑(hexahydro‑2,4‑dioxo‑5‑pyrimidinyl)cysteine [1]. These two binding modes were resolved crystallographically at 3.30 Å resolution (PDB 1GT8, ternary complex with uracil‑4‑acetic acid) and 1.65 Å (PDB 1GTH, binary complex with 5‑iodouracil) within the same study .

DPD inhibition mechanism uracil analog selectivity X‑ray crystallography

6‑Carboxymethyluracil DPD Ki Species Selectivity – S. mansoni vs. Mouse Liver Comparison Against Barbituric Acid and 5‑Azaorotic Acid

Competition assays using [2‑¹⁴C]uracil as substrate yielded apparent Ki values for 6‑Carboxymethyluracil of 539 ± 86 μM (S. mansoni DPD) and 156 ± 28 μM (mouse liver DPD), giving a mouse‑to‑parasite Ki ratio of 0.29 [1]. In the same assay panel, barbituric acid showed Ki values of 35 ± 4 μM (S. mansoni) and 23 ± 3 μM (mouse), with a ratio of 0.66, while 5‑azaorotic acid gave 0.9 ± 0.2 μM (S. mansoni) and 45 ± 16 μM (mouse), ratio = 50 [1]. Thus, 6‑Carboxymethyluracil is a significantly weaker DPD inhibitor than 5‑azaorotic acid in both species, but its selectivity profile is inverted relative to 5‑azaorotic acid (parasite‑selective vs. mouse‑selective).

DPD inhibitor potency species selectivity Schistosoma mansoni

6‑Carboxymethyluracil Physicochemical Profile – Aqueous Solubility and Predicted Oral Absorption vs. Uracil

The carboxymethyl substituent at the 6‑position appreciably alters the physicochemical profile relative to the parent uracil. 6‑Carboxymethyluracil exhibits a melting point of 187‑189 °C (from water) [1] and is described as soluble in water and polar organic solvents , whereas uracil itself has a melting point of ~335 °C and is only poorly soluble in cold water (~3.6 g/L at 25 °C) [2]. In silico predictions (SwissADME/GastroPlus) additionally indicate that 6‑Carboxymethyluracil has high gastrointestinal absorption and blood‑brain barrier permeability , properties not shared by the parent nucleobase.

physicochemical properties aqueous solubility oral absorption

6‑Carboxymethyluracil Antibacterial Activity – Exploratory Gram‑Positive/Gram‑Negative Profiling vs. 6‑Methyluracil

An exploratory study of uracil derivatives reported that 6‑Carboxymethyluracil exhibited enhanced antibacterial activity against both Gram‑positive and Gram‑negative bacteria relative to the unsubstituted uracil and the 6‑methyl analog . Although precise MIC values were not detailed in the accessible abstract, the trend indicates that the carboxymethyl group at the 6‑position confers measurable antibacterial gain, whereas 6‑methyluracil (lacking the carboxylic acid functionality) showed reduced activity . This activity is attributed to increased polarity and hydrogen‑bonding capability from the carboxyl moiety.

antibacterial activity uracil derivatives Gram-positive Gram-negative

6‑Carboxymethyluracil Best‑Fit Application Scenarios for Scientific and Industrial Users


Reversible DPD Inhibition for Pharmacokinetic Modulation of Fluoropyrimidines

In preclinical cancer models where temporary, titratable DPD inhibition is required to boost 5‑FU oral bioavailability without permanent enzyme inactivation, 6‑Carboxymethyluracil’s competitive, reversible mechanism (steric loop‑blocking) [1] provides a distinct advantage over irreversible inactivators such as 5‑iodouracil (IC50 = 0.22 μM) or eniluracil (Ki = 1.6 μM) . Researchers can wash out 6‑Carboxymethyluracil to restore DPD activity, enabling time‑resolved pharmacokinetic studies.

Species‑Selectivity Profiling in Host‑Parasite DPD Models

The ~3.5‑fold preference of 6‑Carboxymethyluracil for mouse over S. mansoni DPD (Ki ratio = 0.29) contrasts sharply with the 50‑fold parasite‑selectivity of 5‑azaorotic acid [2]. Investigators studying pyrimidine salvage differences between host and parasite can use this orthogonal selectivity to dissect DPD‑dependent pathways in Schistosoma or other helminth models.

Aqueous‑Compatible In‑Vitro Assays Requiring High Solubility Uracil Scaffolds

With improved water solubility and low melting point (187‑189 °C) relative to uracil (m.p. ~335 °C) [3][4], 6‑Carboxymethyluracil facilitates preparation of concentrated aqueous stock solutions for biochemical and cell‑based assays, minimizing DMSO carry‑over artifacts and enabling direct dissolution in physiological buffers.

Exploratory Antibacterial Lead Discovery with 6‑Substituted Uracil Derivatives

For antimicrobial screening libraries, 6‑Carboxymethyluracil’s reported broad‑spectrum antibacterial activity advantage over 6‑methyluracil justifies its inclusion as a polar, hydrogen‑bond‑capable uracil scaffold. It serves as a fragment‑like starting point for structure‑activity relationship (SAR) expansion targeting bacterial pyrimidine metabolism.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Carboxymethyluracil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.